An In-depth Technical Guide to the Chemical Structure and Isomers of Tripropylene Glycol
An In-depth Technical Guide to the Chemical Structure and Isomers of Tripropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylene (B76144) glycol (TPG), a member of the propylene (B89431) glycol family, is a colorless, odorless, and viscous liquid with the general chemical formula C₉H₂₀O₄.[1] It is widely utilized across various industries, including pharmaceuticals, cosmetics, and industrial applications, primarily as a solvent, humectant, plasticizer, and chemical intermediate.[2] Commercial TPG is not a single compound but a complex mixture of structural isomers, a crucial factor for consideration in scientific research and product development.[3] This technical guide provides a comprehensive overview of the chemical structure of tripropylene glycol, its primary isomers, and detailed methodologies for its synthesis and analysis.
Chemical Structure and Isomerism
The fundamental structure of tripropylene glycol consists of three propylene glycol units linked by ether bonds. The CAS number for the commercial mixture of tripropylene glycol isomers is 24800-44-0. The synthesis process, involving the reaction of propylene glycol with propylene oxide, results in the formation of several structural isomers. While numerous stereoisomers are theoretically possible due to the presence of chiral centers, commercial-grade tripropylene glycol is predominantly composed of three main structural isomers.[3]
The most prevalent isomer is 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol . The other two primary structural isomers are formed based on the linkage of the propylene oxide units, resulting in variations in the positions of the methyl groups and hydroxyl groups. These isomers can be broadly categorized by the type of alcohol groups present (primary or secondary) and the nature of the ether linkages.
The structural variations among the isomers, although subtle, can influence the physical and chemical properties of the TPG mixture, such as its viscosity, boiling point, and solvent characteristics. A thorough understanding and characterization of the isomeric composition are therefore essential for applications demanding high purity and specific physicochemical properties.
Isomer Structures
The three primary structural isomers of tripropylene glycol are:
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2-(2-(2-hydroxypropoxy)propoxy)-1-propanol: This isomer features one primary and two secondary hydroxyl groups.
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1-(2-(2-hydroxypropoxy)propoxy)-2-propanol: This isomer also contains one primary and two secondary hydroxyl groups, but with a different arrangement of the ether linkages.
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1-(2-(1-hydroxypropoxy)propoxy)-2-propanol: This isomer possesses two secondary hydroxyl groups and one primary hydroxyl group, with a distinct connectivity pattern.
It is important to note that each of these structural isomers also has multiple stereoisomers due to the presence of chiral carbon atoms. Technical grade tripropylene glycol can contain up to 10 stereoisomers.[3]
Physicochemical Properties
The properties of commercial tripropylene glycol represent a composite of its constituent isomers. For precise applications, understanding the properties of individual isomers is critical.
| Property | Tripropylene Glycol (Mixture) | 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol | 1-(2-(2-hydroxypropoxy)propoxy)-2-propanol | 1-(2-(1-hydroxypropoxy)propoxy)-2-propanol |
| CAS Number | 24800-44-0 | 24800-44-0 (as part of mixture) | Not individually listed | Not individually listed |
| Molecular Formula | C₉H₂₀O₄[2] | C₉H₂₀O₄ | C₉H₂₀O₄ | C₉H₂₀O₄ |
| Molecular Weight | 192.25 g/mol [2] | 192.25 g/mol | 192.25 g/mol | 192.25 g/mol |
| Boiling Point | 273 °C (lit.)[2] | Data not readily available | Data not readily available | Data not readily available |
| Density | 1.021 g/mL at 25 °C (lit.)[2] | Data not readily available | Data not readily available | Data not readily available |
| Refractive Index | n20/D 1.444 (lit.)[2] | Data not readily available | Data not readily available | Data not readily available |
| Flash Point | >230 °F[2] | Data not readily available | Data not readily available | Data not readily available |
| Water Solubility | Miscible[2] | Miscible | Miscible | Miscible |
Note: Specific quantitative data for individual isomers are not widely available in public literature and would typically be determined experimentally.
Experimental Protocols
Synthesis of Tripropylene Glycol
The industrial synthesis of tripropylene glycol is primarily achieved through the reaction of 1,2-propylene glycol with propylene oxide. The reaction is typically carried out under catalytic conditions at elevated temperatures and pressures.
Reaction:
C₃H₈O₂ (Propylene Glycol) + 2 C₃H₆O (Propylene Oxide) → C₉H₂₀O₄ (Tripropylene Glycol)
Detailed Methodology:
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Reactants and Catalyst:
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1,2-Propylene Glycol (reactant)
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Propylene Oxide (reactant)
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A basic catalyst, such as sodium hydroxide (B78521) or a tertiary amine (e.g., trimethylamine), is commonly used to initiate the polymerization.
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Reaction Conditions:
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The reaction is typically conducted in a closed reactor to handle the volatile propylene oxide.
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The temperature is generally maintained between 100-200 °C.
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The pressure is controlled to keep the propylene oxide in a liquid state, typically ranging from 2 to 10 atmospheres.
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Procedure:
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The reactor is charged with 1,2-propylene glycol and the catalyst.
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Propylene oxide is then gradually fed into the reactor. The feed rate is carefully controlled to manage the exothermic nature of the reaction and maintain the desired temperature.
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The molar ratio of propylene glycol to propylene oxide is a critical parameter that influences the distribution of the resulting propylene glycol oligomers (di-, tri-, and poly-glycols). To favor the formation of tripropylene glycol, a molar ratio of approximately 1:2 (propylene glycol to propylene oxide) is targeted.
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After the addition of propylene oxide is complete, the reaction mixture is typically held at the reaction temperature for a period to ensure complete conversion.
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Purification:
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Following the reaction, the catalyst is neutralized. For a basic catalyst, an acid such as sulfuric or phosphoric acid can be used.
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The resulting salt is then removed by filtration.
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The crude tripropylene glycol mixture is then purified by vacuum distillation to separate it from unreacted starting materials, dipropylene glycol, and higher polypropylene (B1209903) glycols. The high boiling point of TPG necessitates distillation under reduced pressure to prevent thermal decomposition.
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Analysis of Tripropylene Glycol Isomers
The separation and identification of tripropylene glycol isomers are primarily accomplished using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
GC-MS is a powerful technique for separating the different isomers and obtaining their mass spectra for identification.
Methodology:
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Sample Preparation:
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A dilute solution of the tripropylene glycol sample is prepared in a suitable solvent such as dichloromethane (B109758) or methanol (B129727).
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Derivatization (Optional but Recommended): Due to the polar nature of the hydroxyl groups, derivatization is often employed to improve chromatographic peak shape and resolution. Silylation is a common method, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
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GC-MS Parameters:
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Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent) with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
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Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
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Final hold: Hold at 280 °C for 5-10 minutes.
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Injector: Splitless injection is often used for trace analysis, with an injector temperature of 250 °C.
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Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-450.
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Data Analysis:
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The retention times of the separated peaks are used to distinguish between the isomers.
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The mass spectrum of each isomer is compared with a library of known spectra (e.g., NIST) for identification. The fragmentation patterns will differ based on the isomer's structure.
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¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise chemical structure of the tripropylene glycol isomers.
Methodology:
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Sample Preparation:
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A small amount of the tripropylene glycol sample (or a fractionated isomer) is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
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NMR Parameters (¹H NMR):
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Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
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Pulse Sequence: Standard single-pulse sequence.
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Number of Scans: 16-64 scans are typically sufficient.
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Relaxation Delay: 1-2 seconds.
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NMR Parameters (¹³C NMR):
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Spectrometer: A 100 MHz or higher field spectrometer.
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Pulse Sequence: Proton-decoupled pulse sequence.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.
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Data Analysis:
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¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide detailed information about the connectivity of the atoms. The signals for the methyl protons, methylene (B1212753) protons, methine protons, and hydroxyl protons will appear in characteristic regions of the spectrum. The splitting patterns (e.g., doublets for methyl groups adjacent to a methine) are particularly useful for confirming the structure.
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¹³C NMR: The number of distinct carbon signals indicates the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals provide information about the type of carbon (methyl, methylene, methine) and its chemical environment (e.g., attached to an oxygen).
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Visualizations
Synthesis Pathway of Tripropylene Glycol
Caption: Synthesis of Tripropylene Glycol from Propylene Glycol.
Tripropylene Glycol Isomer Relationship
